molecular formula C8H15ClN2OS B600881 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol CAS No. 1051463-24-1

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol

Cat. No. B600881
M. Wt: 222.74
InChI Key:
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Description

“2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14N2OS . It is also known by other names such as Cobicistat Impurity HCl .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a methylamino group and a propan-2-ol group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 186.28 g/mol . It has a topological polar surface area of 73.4 Ų, indicating its polarity . The compound has a complexity of 152, as computed by Cactvs 3.4.6.11 .

Scientific Research Applications

Molecular Aggregation and Fluorescence Studies

  • Studies on similar compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown that molecular aggregation significantly influences their fluorescence characteristics in various solvents. These findings indicate potential applications in studying molecular interactions and designing fluorescence-based sensors or probes (Matwijczuk et al., 2016).

Synthesis and Structural Studies

  • Research on related compounds, such as cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one, has provided insights into their chemical structures through X-ray diffraction and computational studies. This type of research is crucial for understanding the molecular architecture and potential reactivity of related compounds (Nycz et al., 2011).

Synthesis Methods and Intermediate Use

  • Compounds such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in synthesizing anti-depressants like R-Duloxetine, have been studied for their synthesis pathways. Understanding these pathways is vital for developing efficient synthetic routes for related compounds (吴佳佳 et al., 2017).

Antimicrobial Activity

  • Similar thiazole derivatives have been synthesized and tested for their antimicrobial properties. This research indicates the potential of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol and related compounds in developing new antimicrobial agents (Shelke et al., 2013).

Supramolecular Gelators and Non-Covalent Interactions

  • Studies on N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have explored their use as supramolecular gelators. This research highlights the importance of methyl functionality and non-covalent interactions in such applications, which could be relevant for 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol as well (Yadav & Ballabh, 2020).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its antifungal properties . Additionally, more research could be done to understand its synthesis and chemical reactions.

properties

IUPAC Name

2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDSMGBSRJCUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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